Z-13-Octadecen-1-yl acetate Z-13-Octadecen-1-yl acetate 13Z-Octadecenyl acetate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 60037-58-3
VCID: VC21078941
InChI: InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6-
SMILES: CCCCC=CCCCCCCCCCCCCOC(=O)C
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

Z-13-Octadecen-1-yl acetate

CAS No.: 60037-58-3

Cat. No.: VC21078941

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

Z-13-Octadecen-1-yl acetate - 60037-58-3

Specification

CAS No. 60037-58-3
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name [(Z)-octadec-13-enyl] acetate
Standard InChI InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6-
Standard InChI Key PPNRRQMJESAXGJ-SREVYHEPSA-N
Isomeric SMILES CCCC/C=C\CCCCCCCCCCCCOC(=O)C
SMILES CCCCC=CCCCCCCCCCCCCOC(=O)C
Canonical SMILES CCCCC=CCCCCCCCCCCCCOC(=O)C

Introduction

Chemical Identity and Structure

Z-13-Octadecen-1-yl acetate is characterized by its long carbon chain with a specific stereochemistry and functional groups. The detailed chemical identity of this compound is presented in Table 1.

Table 1: Chemical Identification and Structural Information

ParameterValue
CAS Registry Number60037-58-3
Molecular FormulaC₂₀H₃₈O₂
Molecular Weight310.5145 g/mol
IUPAC Name[(Z)-octadec-13-enyl] acetate
Standard InChIInChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6-
Standard InChIKeyPPNRRQMJESAXGJ-SREVYHEPSA-N

The compound features a linear chain of 18 carbon atoms with a double bond between C-13 and C-14 in the Z (cis) configuration, and an acetate group (CH₃COO-) attached to C-1 . This specific stereochemistry at the double bond is crucial for its biological activity, particularly in insect communication systems.

Physical Properties

The physical properties of Z-13-Octadecen-1-yl acetate provide essential information for its identification, characterization, and handling in research and industrial applications.

Table 2: Physical Properties of Z-13-Octadecen-1-yl acetate

PropertyValueMethod/Conditions
Boiling Point379.5±11.0°C760 Torr
Density0.872±0.06 g/cm³20°C, 760 Torr
Flash Point87.8±17.6°C-
OdorWaxySensory evaluation
LogP (Octanol-Water)8.692Estimated
Enthalpy of Vaporization108.7 kJ/mol (25.98 kcal/mol)GC method, 393-438 K

The high LogP value of 8.692 indicates strong lipophilicity, suggesting Z-13-Octadecen-1-yl acetate has significant affinity for non-polar environments and limited water solubility . This property is consistent with its role as a semiochemical, as many pheromones are lipophilic to facilitate transport through air and interaction with olfactory receptors. The enthalpy of vaporization, determined by gas chromatography, is 108.7 kJ/mol based on data collected in the temperature range of 393 to 438 K .

Analytical Characterization

Chromatographic Data

Gas chromatography (GC) is commonly used to analyze and identify Z-13-Octadecen-1-yl acetate, particularly in complex mixtures such as insect pheromone gland extracts. Retention indices provide valuable information for the identification of this compound.

Table 3: Chromatographic Data for Z-13-Octadecen-1-yl acetate

Column TypeActive PhaseRetention Index (I)Reference
CapillaryEC-5 (non-polar)2200Reboucas, Sant-Ana, et al., 2007
CapillaryAT-Wax (polar)2054Reboucas, Sant-Ana, et al., 2007

These retention indices on both non-polar and polar columns provide a reliable method for the identification of Z-13-Octadecen-1-yl acetate in complex mixtures. The specific conditions for these measurements included: 30 m/0.25 mm/0.25 μm columns, helium carrier gas, temperature program starting at 100°C for 1 minute, followed by a 10 K/min ramp to a final temperature of 250°C .

Biological Activity and Functions

Role as an Insect Pheromone

Z-13-Octadecen-1-yl acetate has been identified as a component of sex pheromones in several Lepidopteran species. It plays a crucial role in chemical communication between individuals of the same species, particularly in mate-finding behavior .

In research by Mozūraitis et al. (2006), Z-13-Octadecen-1-yl acetate was identified as one of six compounds in sex pheromone gland extracts of female currant borers (Synanthedon tipuliformis). The compound was present in the ratio of 2.7% relative to the main component, (2E,13Z)-octadeca-2,13-dien-1-yl acetate . This study highlights the compound's role in a specific multicomponent pheromone blend that regulates mate attraction in this moth species.

Presence in Hymenopteran Secretions

According to research by Abdoli and Monfared (2014), Z-13-Octadecen-1-yl acetate was identified as the main component (81.8%) in the labial gland secretions of male Bombus persicus bumblebees . This finding suggests that the compound plays a significant role in the chemical communication system of this bumblebee species, potentially mediating reproductive behaviors.

Table 4: Occurrence of Z-13-Octadecen-1-yl acetate in Insect Secretions

SpeciesSourceRelative AbundanceReference
Synanthedon tipuliformisSex pheromone gland2.7%Mozūraitis et al., 2006
Bombus persicusLabial gland81.8%Abdoli and Monfared, 2014

This significant difference in relative abundance between species suggests that Z-13-Octadecen-1-yl acetate may serve different functions across insect taxa, acting as a minor component in some pheromone blends while being the dominant semiochemical in others.

Related Research and Applications

Research on Z-13-Octadecen-1-yl acetate has primarily focused on its role as a semiochemical, particularly in insect communication and behavior. The compound has several potential applications:

  • Pest management strategies, particularly for monitoring and controlling populations of pest species through pheromone-based trapping .

  • Ecological studies on insect behavior and chemical communication mechanisms.

  • Development of environmentally friendly pest control methods that target specific species without harming beneficial insects.

  • Synthesis of the main component of the sex pheromone of the smaller clear wing moth (Synanthedon tenuis), which involves Z-13-Octadecen-1-yl acetate as an intermediate or related structure .

These applications highlight the practical significance of Z-13-Octadecen-1-yl acetate beyond its theoretical interest in chemical ecology.

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